molecular formula C19H23N3O3 B5024733 1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine

1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5024733
M. Wt: 341.4 g/mol
InChI Key: BPSHCIGKQRWYSH-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine, also known as MNPA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MNPA belongs to the family of piperazine compounds, which have been known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic properties. In

Scientific Research Applications

1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic properties. This compound has been studied for its potential use in the treatment of various psychiatric disorders, such as schizophrenia and depression. It has also been studied for its potential use as a tool compound in neuroscience research.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. This compound has also been found to exhibit affinity for serotonin receptors, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant properties. This compound has also been found to decrease the release of norepinephrine, which may contribute to its anxiolytic properties.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a stable compound that can be synthesized with a high purity and yield. It has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a useful tool compound for neuroscience research. However, this compound also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in some experimental protocols. This compound also has limited selectivity for certain receptor subtypes, which may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for the study of 1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine. One potential direction is to further explore its potential applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is to investigate its potential use as a tool compound in neuroscience research. Additionally, the development of novel this compound derivatives with improved selectivity and solubility may lead to the discovery of new compounds with unique biological activities. Finally, the use of this compound in combination with other compounds may lead to the discovery of new therapeutic strategies for the treatment of psychiatric disorders.

Synthesis Methods

1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with 3-methyl-4-methoxybenzylamine to form 4-(4-nitrophenyl)-3-methyl-4-methoxybenzylamine. This intermediate product is then reacted with piperazine to form this compound. The synthesis of this compound has been optimized to yield a high purity product with a good yield.

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-15-13-16(3-8-19(15)25-2)14-20-9-11-21(12-10-20)17-4-6-18(7-5-17)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSHCIGKQRWYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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